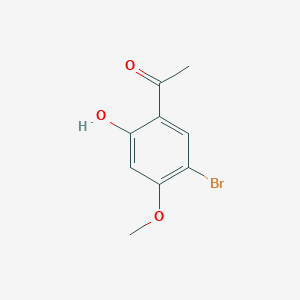

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

概要

説明

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is one of the main components of the traditional Chinese medicine Moutan Cortex . This compound is also a valuable spice and is widely used in domestic chemistry .

準備方法

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized by the bromination of paeonol (2-hydroxy-4-methoxyacetophenone). The reaction can be carried out in methylene chloride at room temperature, yielding the product quantitatively . Alternatively, the reaction can be performed in acetic acid at room temperature with a 60% yield or in acetic anhydride with a 48% yield .

化学反応の分析

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Biological Activities

The compound has been studied for various biological activities, including:

- Anti-Cancer Properties : Research indicates that 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone exhibits anti-tumor effects by inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme linked to tumor metastasis. A study published in PubMed Central demonstrated its effectiveness in reducing MMP-9 expression in human fibrosarcoma cells, suggesting potential for further investigation in vivo .

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Case Study 1: Anti-Cancer Research

A study highlighted the compound's role in inhibiting cancer cell proliferation. The research focused on its mechanism of action against fibrosarcoma cells, showing that it could significantly reduce cell viability and induce apoptosis .

Case Study 2: Traditional Medicine

As a component of Moutan Cortex, a traditional Chinese medicinal herb, this compound has been utilized for its therapeutic properties. Its historical use in treating various ailments underscores its relevance in modern pharmacology .

Case Study 3: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds revealed that the specific substitutions on the phenolic ring enhance biological activity. Comparative studies showed that compounds with similar structures but lacking certain functional groups exhibited diminished efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Bromo-2-hydroxyphenyl)ethanone | Lacks methoxy group | Similar anti-inflammatory properties |

| 4-Methoxyphenol | Contains methoxy group | Antioxidant properties |

| 5-Bromo-2-hydroxyphenol | Lacks ethanone group | Antimicrobial activity |

This table illustrates how structural variations influence biological activities among related compounds, emphasizing the significance of the bromine and methoxy groups in enhancing efficacy.

作用機序

The mechanism of action of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

Paeonol (2-hydroxy-4-methoxyacetophenone): The precursor in its synthesis, which lacks the bromine atom.

2-Bromo-1-(4-methoxyphenyl)ethanone: A similar compound with a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as SE1, is an organic compound primarily derived from the traditional Chinese medicinal herb Moutan Cortex (Paeonia moutan). This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of the biological activity of SE1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C10H11BrO3 and a molecular weight of 245.07 g/mol. Its structure features a phenolic ring with bromine and methoxy substitutions, which are crucial for its biological activity.

Anti-Cancer Properties

Research has demonstrated that SE1 exhibits significant anti-cancer properties. A study published in the National Institutes of Health's PubMed Central database highlighted its ability to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme associated with tumor metastasis. The compound was shown to reduce MMP-9 expression in human fibrosarcoma HT1080 cells by modulating the NF-κB and MAPK signaling pathways, leading to decreased cell migration and invasion .

Table 1: Summary of Anti-Cancer Effects of SE1

Anti-Inflammatory Effects

SE1 has also been studied for its anti-inflammatory properties. It was found to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in murine BV-2 microglial cells. The mechanism involves blocking the activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory processes .

Table 2: Summary of Anti-Inflammatory Effects of SE1

| Study | Cell Type | Inflammatory Mediators Inhibited | Mechanism |

|---|---|---|---|

| BV-2 Cells | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of iNOS and COX-2 expression via MAPK pathways. |

Case Study 1: Tumor Metastasis Inhibition

In a controlled laboratory study, HT1080 cells treated with varying concentrations of SE1 showed a marked decrease in MMP-9 levels compared to untreated controls. The results indicated that at higher concentrations, SE1 could reduce MMP-9 expression by over 50%, suggesting its potential as a therapeutic agent in preventing tumor metastasis .

Case Study 2: Neuroinflammation Suppression

Another study focused on the effects of SE1 on neuroinflammation. The compound was effective in suppressing LPS-mediated activation of microglia, which is implicated in neurodegenerative diseases. The findings suggest that SE1 could be developed as a therapeutic strategy for conditions characterized by neuroinflammation .

特性

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNBIVASILHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404837 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-61-2 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) interact with its targets and what are the downstream effects?

A: Research suggests that SE1 exhibits its anti-inflammatory and anti-tumor activity through multiple mechanisms. One key interaction involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This interaction is mediated through hydrogen and Pi-Pi bonds between SE1 and specific amino acid residues (TYR245 and HIS226) within the MMP-9 active site. [] By inhibiting MMP-9, SE1 effectively reduces gelatin digestion and the migration of human fibrosarcoma cells. []

Q2: What is the structural characterization of this compound?

A: this compound (SE1) is an organic compound with the molecular formula C9H9BrO3. [] The crystal structure reveals that the ethanone group is slightly twisted relative to the aromatic ring with a dihedral angle of 3.6(2)°. [] An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom stabilizes this conformation. [] Additionally, π–π interactions between neighboring benzene rings contribute to the stability of the crystal structure. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, these can be calculated from the molecular formula and confirmed through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: In vitro studies have shown that SE1 effectively inhibits PMA-induced MMP-9 activity and migration of HT1080 human fibrosarcoma cells in a dose-dependent manner. [] These findings were supported by western blot and immunofluorescence analyses, which confirmed the inhibitory effects of SE1 on MAPK and NF-κB signaling pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。